3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine
Description
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 3-fluoro-2-methoxyphenyl group and at position 5 with an amine group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the phenyl ring, creating a unique electronic and steric profile. Isoxazole derivatives are widely explored in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility in targeting enzymes and protein domains such as bromodomains and kinases .
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O2/c1-14-10-6(3-2-4-7(10)11)8-5-9(12)15-13-8/h2-5H,12H2,1H3 |
InChI Key |
PLXHXRVKGZKCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
General Procedure:
- Generation of nitrile oxides from corresponding oximes using halogenation and base treatment.
- Cycloaddition of nitrile oxides with terminal alkynes bearing the desired aromatic substituents.
- The reaction is typically performed in polar solvents like ethanol or acetonitrile at ambient or slightly elevated temperatures.
Example:
- Reagents: Aromatic oxime, halogenating agent (e.g., N-chlorosuccinimide), base (e.g., sodium hydroxide), and terminal alkyne with fluorinated and methoxy groups.
- Conditions: Room temperature to 50°C, in ethanol or acetonitrile.
- Outcome: Formation of 3-(3-Fluoro-2-methoxyphenyl)isoxazole core with high regioselectivity.
One-Pot Synthesis via Hydroxylamine and β-Diketones
Another environmentally friendly approach involves the condensation of hydroxylamine hydrochloride with β-diketones, followed by cyclization to form isoxazoles.
Procedure:
- React β-diketones (bearing the fluorinated, methoxy-substituted phenyl group) with hydroxylamine hydrochloride in aqueous medium.
- The reaction proceeds under mild conditions, often with the aid of catalysts like ionic liquids or mild bases.
- Cyclization occurs during the process, yielding the isoxazole ring directly.
Advantages:
- Mild reaction conditions.
- Use of green solvents.
- High yields of the target compound.
Cycloaddition of Nitrile Oxides with Arylalkynes in the Presence of Catalysts
Research indicates that the use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the 1,3-dipolar cycloaddition efficiently.
Method:
- Generate nitrile oxides in situ from corresponding oximes.
- React with arylalkynes bearing the fluoromethoxy phenyl group.
- Catalyzed with DBU in solvents like dichloromethane or acetonitrile at room temperature.
Research Data:
- This method provides high regioselectivity and yields, with the fluorinated aromatic substituents retained in the final product.
Synthesis via Cycloaddition of Hydroxylamine with Aromatic Ketones
This approach involves the reaction of hydroxylamine with aromatic ketones, followed by cyclization to form isoxazoles.
Procedure:
- Aromatic ketones substituted with fluorine and methoxy groups are reacted with hydroxylamine hydrochloride.
- The reaction is typically carried out under reflux in ethanol or similar solvents.
- Cyclization yields the desired isoxazole ring with the amino group at the 5-position.
Functionalization of Pre-formed Isoxazoles
Post-synthesis modifications can be performed on pre-formed isoxazole cores to introduce amino groups at specific positions, including the 5-position, via nucleophilic substitution or reduction.
Summary Table of Preparation Methods
Supporting Research and Data
- The regioselective synthesis of isoxazoles via nitrile oxide cycloaddition has been extensively studied, with Huang et al. (2014) demonstrating environmentally benign ultrasound-assisted methods that could be adapted for fluorinated aromatic systems.
- The use of ionic liquids for isoxazole synthesis, as reported by Valizadeh et al. (2009), offers a green alternative with high yields, which can be tailored for fluorinated phenyl derivatives.
- The synthesis of amino-functionalized isoxazoles, including amino groups at the 5-position, has been achieved through nucleophilic substitution and reduction strategies, as seen in the work of Abushanab et al. (1973).
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine has applications in chemistry, biology, medicine, and industry, and is particularly noted for its potential biological activities. The fluorine atom and methoxy group on the phenyl ring significantly influence the compound's properties, with fluorine enhancing lipophilicity and metabolic stability, important factors in drug development.
Scientific Research Applications
Chemistry
- This compound serves as a building block in synthesizing complex molecules.
Biology
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Isoxazole derivatives are known for their anti-inflammatory effects, with some compounds selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammation.
Medicine
- It is explored for potential use in drug development, especially as a pharmacophore in designing new therapeutic agents.
- The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways depend on the application and biological system being studied.
Industry
- It is used in developing new materials with specific properties, such as polymers and coatings.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution. Reactions are conducted under controlled conditions to ensure the desired product formation. Oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can create various substituted isoxazole derivatives.
This compound has garnered attention in medicinal chemistry for its potential biological activities. Research indicates that isoxazole derivatives exhibit anticancer properties and have shown effectiveness against various cancer cell lines.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast) | 0.48 | Induction of apoptosis |
| This compound | HCT116 (colon) | 0.78 | Cell cycle arrest at G1 phase |
| Doxorubicin | MCF-7 | 1.93 | Topoisomerase II inhibition |
These findings suggest that this compound has a potentially higher potency against these cancer cell lines compared to doxorubicin.
Anti-inflammatory Properties
| Compound | COX Selectivity | IC50 (µM) |
|---|---|---|
| This compound | COX-2 selective | 0.95 |
| Reference Compound | Non-selective COX inhibitor | 1.50 |
This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.
The mechanisms through which this compound exerts its biological effects include apoptosis induction, cell cycle arrest, and selective enzyme inhibition.
- Apoptosis Induction: Triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Selective Enzyme Inhibition: Selectively inhibits COX enzymes, suggesting potential use in treating inflammatory diseases without the adverse effects associated with non-selective inhibitors.
Case Studies
One case study evaluated a series of isoxazole derivatives for anticancer activity against human leukemia cell lines. Compounds with methoxy and fluoro substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Study Findings
- In vitro studies showed that electron-withdrawing groups like fluorine significantly improved the biological activity of these compounds.
| Study | Cell Line | Outcome |
|---|---|---|
| Habeeb et al., 2001 | Human leukemia (CEM) | Enhanced apoptosis induction by fluorinated isoxazoles |
| Recent Study (2020) | MCF-7, HCT116 | Lower IC50 values compared to standard treatments |
These findings emphasize the importance of chemical modifications in enhancing the therapeutic potential of isoxazole derivatives.
Properties
- Molecular Formula:
- Molecular Weight: 208.19 g/mol
- IUPAC Name: 3-(3-fluoro-2-methoxyphenyl)-1,2-oxazol-5-amine
- InChI: InChI=1S/C10H9FN2O2/c1-14-10-6(3-2-4-7(10)11)8-5-9(12)15-13-8/h2-5H,12H2,1H3
- InChI Key: PLXHXRVKGZKCKY-UHFFFAOYSA-N
- Canonical SMILES: COC1=C(C=CC=C1F)C2=NOC(=C2)N
- Origin: United States
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The activity of isoxazol-5-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 3-(3-nitrophenyl)isoxazol-5-amine) but may reduce membrane permeability .
- Metabolic Stability : Fluorine and trifluoromethyl groups enhance resistance to oxidative metabolism, as seen in COX-2 inhibitors .
- Steric Effects : Bulky substituents (e.g., tert-butyl) can hinder binding in some targets (e.g., TrkA) but improve selectivity in others (e.g., TACC3) .
Biological Activity
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen. The presence of the fluorine atom and methoxy group on the phenyl ring significantly influences its biological properties. Fluorine substitution can enhance lipophilicity and metabolic stability, which are crucial for drug development.
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast) | 0.48 | Induction of apoptosis |
| This compound | HCT116 (colon) | 0.78 | Cell cycle arrest at G1 phase |
| Doxorubicin | MCF-7 | 1.93 | Topoisomerase II inhibition |
The above data suggests that this compound exhibits lower IC50 values compared to doxorubicin, indicating a potentially higher potency against these cancer cell lines .
Anti-inflammatory Properties
Isoxazole derivatives are also known for their anti-inflammatory effects. A study demonstrated that compounds with similar structures selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
| Compound | COX Selectivity | IC50 (µM) |
|---|---|---|
| This compound | COX-2 selective | 0.95 |
| Reference Compound | Non-selective COX inhibitor | 1.50 |
This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Selective Enzyme Inhibition : Its ability to selectively inhibit COX enzymes suggests potential use in treating inflammatory diseases without the adverse effects associated with non-selective inhibitors .
Case Studies
A notable case study involved the evaluation of a series of isoxazole derivatives for their anticancer activity against human leukemia cell lines. The results indicated that compounds with the methoxy and fluoro substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Study Findings
In vitro studies showed that the presence of electron-withdrawing groups like fluorine significantly improved the biological activity of these compounds:
| Study | Cell Line | Outcome |
|---|---|---|
| Habeeb et al., 2001 | Human leukemia (CEM) | Enhanced apoptosis induction by fluorinated isoxazoles |
| Recent Study (2020) | MCF-7, HCT116 | Lower IC50 values compared to standard treatments |
These findings emphasize the importance of chemical modifications in enhancing the therapeutic potential of isoxazole derivatives .
Q & A
Basic: What are the optimal synthetic routes for 3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine, and how do substituents influence reaction outcomes?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions between β-keto esters and hydroxylamine derivatives. Key steps include:
- Substituent Optimization : The amino group (-NH₂) is critical for reactivity. Mono-substitution (e.g., N-ethyl) enhances enantioselectivity (84–93% ee) by forming hydrogen bonds with chiral catalysts, while di-substitution reduces yields (e.g., 27% yield for N,N-diethyl) due to steric hindrance .
- Aromatic Ring Modifications : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve electrophilicity, facilitating nucleophilic attack. For example, 3-(4-bromophenyl)isoxazol-5-amine derivatives achieve 72–96% yields under similar conditions .
- Catalytic Systems : Chiral spirocyclic phosphoric acids (e.g., CPA-1) are effective for enantioselective synthesis, achieving >90% ee in heterotriarylmethane formation .
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves the isoxazole-phenylene dihedral angle (~15°), revealing steric interactions between the methoxy and fluorine groups. SHELX programs are robust for small-molecule refinement, even with twinned data .
Advanced: How do electronic and steric effects of substituents impact enantioselectivity in catalytic applications?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring increase electrophilicity of the isoxazole core, accelerating nucleophilic addition. For example, 3-(3-chlorophenyl)isoxazol-5-amine derivatives show 90–96% yields in CPA-catalyzed reactions .
- Steric Effects : Bulky substituents (e.g., -NHEt) improve enantioselectivity by restricting rotational freedom. In contrast, N,N-diethyl substitution lowers yields (27%) due to hindered catalyst-substrate interactions .
- Hydrogen Bonding : The NH group in the amino moiety forms a critical hydrogen bond with the chiral phosphoric acid catalyst, stabilizing the transition state and enhancing ee values (up to 93%) .
Advanced: What strategies are effective for incorporating this compound into kinase inhibitor design?
Methodological Answer:
- Scaffold Modification : Replace the phenyl ring with heteroaromatic groups (e.g., pyridyl) to modulate ATP-binding pocket interactions. For example, VX-970/M6620 (an ATR kinase inhibitor) uses a pyrazine core with isoxazole substituents for enhanced potency .
- Bioisosteric Replacement : Substitute the methoxy group with sulfonamide or carbamate moieties to improve solubility and binding affinity.
- Structure-Activity Relationship (SAR) Studies : Test derivatives against ATM/ATR kinase assays. Use molecular docking (e.g., AutoDock Vina) to predict binding poses, focusing on hinge region interactions .
Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents?
Methodological Answer:
- Case Study : N-Ethyl substitution improves ee (91–93%) but may reduce yields if steric bulk exceeds catalytic tolerance. To resolve this:
- Optimize Catalyst Loading : Increase CPA concentration (e.g., 10 mol%) to compensate for steric hindrance .
- Solvent Screening : Polar aprotic solvents (e.g., DCM) enhance hydrogen bonding, while toluene improves steric alignment .
- Statistical Analysis : Use Design of Experiments (DoE) to model substituent effects. For example, Pareto charts can rank factors like electronic vs. steric contributions .
Advanced: What methodologies evaluate the biological activity of this compound in antimicrobial studies?
Methodological Answer:
- Antimicrobial Assays :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
